Product packaging for 6-Fluoro-3-hydroxyquinoline-7-carbonitrile(Cat. No.:CAS No. 1824274-35-2)

6-Fluoro-3-hydroxyquinoline-7-carbonitrile

Cat. No.: B2620654
CAS No.: 1824274-35-2
M. Wt: 188.161
InChI Key: WJYHJXJSCJCXGX-UHFFFAOYSA-N
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Description

6-Fluoro-3-hydroxyquinoline-7-carbonitrile is an organic compound with the molecular formula C 10 H 5 FN 2 O and a molecular weight of 188.16 . Its structure can be represented by the SMILES notation OC1=CC2=C(C=C(C(=C2)F)C#N)N=C1 . The compound is assigned the MDL number MFCD20259176 . As a derivative of the quinoline scaffold, this compound is of significant interest in medicinal chemistry research. Quinoline cores are known for their diverse biological activities, and the specific substitution pattern of a fluorine atom at the 6-position and a nitrile group at the 7-position makes it a valuable building block for the synthesis of more complex molecules . Researchers utilize such structurally unique compounds to explore new chemical spaces, particularly in the development of novel pharmacologically active agents. For instance, fluoroquinolone antibiotics, which share some structural similarities, are known to function by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to antibacterial activity . While the specific research applications for this compound are not fully documented, its structure suggests potential as a key intermediate in constructing compounds for antimicrobial, anticancer, or other therapeutic area screening programs. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Handling should be performed by qualified professionals in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5FN2O B2620654 6-Fluoro-3-hydroxyquinoline-7-carbonitrile CAS No. 1824274-35-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3-hydroxyquinoline-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2O/c11-9-2-6-1-8(14)5-13-10(6)3-7(9)4-12/h1-3,5,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYHJXJSCJCXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=NC=C1O)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Pathways of Formation for 6-Fluoro-3-hydroxyquinoline-7-carbonitrile

The formation of the this compound core, like many quinoline (B57606) derivatives, often involves sophisticated annulation and cyclization strategies. While specific literature detailing the exact mechanistic pathway for this particular carbonitrile is not extensively available, plausible mechanisms can be inferred from the synthesis of structurally related fluoroquinolones.

The construction of the quinoline ring system typically proceeds through reactions that form the benzene (B151609) and pyridine (B92270) rings in a sequential or concerted manner. A common strategy involves the cyclization of a substituted aniline (B41778) precursor. For instance, the synthesis of a related compound, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, provides a well-documented example of such a pathway. This synthesis involves a multi-step process beginning with a nucleophilic addition, followed by benzylation, and culminating in a crucial cyclization step. The cyclization is characterized as an intramolecular electrophilic substitution, a variant of the Friedel-Crafts reaction, which requires significant thermal energy to proceed. mdpi.com

Another relevant mechanistic paradigm is the ring-opening and sequential ring-closing reaction observed in the synthesis of 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives from dicyanomethylene-4H-pyran precursors. rsc.org This suggests that complex rearrangements and ring transformations can also be viable pathways for constructing such heterocyclic systems.

The precise mechanism for the formation of this compound would likely depend on the specific starting materials and reagents employed. A plausible route could involve the Gould-Jacobs reaction, starting from a suitably substituted aniline and a derivative of malonic acid. This pathway would involve an initial nucleophilic attack of the aniline onto an activated carbonyl group, followed by an intramolecular cyclization to form the quinoline core. The presence of the electron-withdrawing fluorine and nitrile groups on the aniline precursor would significantly influence the electron density of the aromatic ring, thereby affecting the regioselectivity and rate of the cyclization step.

Table 1: Key Reaction Types in Quinoline Synthesis
Reaction TypeDescriptionRelevance to this compound
Annulation The formation of a new ring onto an existing one.Essential for constructing the bicyclic quinoline scaffold.
Intramolecular Cyclization The formation of a cyclic structure from a single molecule containing two reactive functional groups.A key step in many quinoline syntheses, often involving the closure of the pyridine ring.
Electrophilic Aromatic Substitution A reaction in which an electrophile replaces a hydrogen atom on an aromatic ring.A potential mechanism for the final ring-closing step to form the quinoline core. mdpi.com
Nucleophilic Addition The addition of a nucleophile to an electron-deficient center.Often the initial step in building the side chain that will ultimately cyclize. mdpi.com
Ring-Opening/Ring-Closing A sequence of reactions where a cyclic compound is opened and then re-closed to form a different ring system.A possible, though less common, pathway for the formation of substituted quinolines. rsc.org

In multi-step syntheses of quinoline derivatives, the isolation and characterization of intermediates are paramount for elucidating the reaction mechanism. In the synthesis of the aforementioned methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, a 4-fluorobenzyl sulfide (B99878) derivative is formed as a key intermediate prior to the final cyclization. mdpi.com This intermediate is the product of nucleophilic addition and subsequent benzylation, and its structure dictates the feasibility and outcome of the subsequent intramolecular cyclization.

The stability and reactivity of such intermediates are heavily influenced by the electronic nature of the substituents. For this compound, any synthetic pathway would likely involve intermediates where the fluorine and nitrile groups play a significant role. The electron-withdrawing nature of both the fluorine atom at the 6-position and the carbonitrile group at the 7-position would deactivate the benzene ring towards electrophilic attack. This deactivation would necessitate careful selection of reaction conditions to favor the desired cyclization pathway over potential side reactions. The hydroxy group at the 3-position, likely introduced via the choice of starting materials or a subsequent transformation, would also influence the electronic properties of the pyridine ring.

Mechanistic Studies of Chemical Transformations Involving the Compound

The chemical reactivity of this compound is characterized by the interplay of the electron-rich pyridine ring, the electron-deficient benzene ring, and the functional groups appended to them.

The quinoline core is susceptible to both oxidation and reduction reactions, although the specific mechanisms for this compound are not well-documented. Generally, the pyridine ring of a quinoline is more readily reduced than the benzene ring. Catalytic hydrogenation, for instance, would likely reduce the pyridine ring to afford a tetrahydroquinoline derivative. The electron-withdrawing fluorine and nitrile groups would make the benzene ring more resistant to reduction.

Oxidation of the quinoline ring system can be more complex. Strong oxidizing agents can lead to the degradation of the entire molecule. However, selective oxidation of the pyridine ring to an N-oxide is a common transformation for quinolines. This reaction typically proceeds via an electrophilic attack of the oxidizing agent on the nitrogen atom. The presence of the hydroxyl group at the 3-position might influence the outcome of such a reaction.

The fluorinated quinolone scaffold of this compound presents distinct regions for nucleophilic and electrophilic attack.

Nucleophilic Substitution: The pyridine ring of quinoline is generally electron-deficient and thus susceptible to nucleophilic attack, particularly at the 2- and 4-positions. However, in this specific molecule, the 3-position is occupied by a hydroxyl group. Nucleophilic aromatic substitution (SNAr) is a plausible reaction mechanism, especially for the displacement of the fluorine atom at the 6-position. The strong electron-withdrawing effect of the nitrile group at the 7-position would activate the 6-position towards nucleophilic attack. The mechanism would involve the formation of a Meisenheimer-like intermediate, a resonance-stabilized carbanion, followed by the departure of the fluoride (B91410) ion.

Computational Insights into Reaction Mechanisms

For the formation of the quinoline ring, DFT could be used to compare the energetic favorability of different cyclization pathways, such as the Gould-Jacobs versus other annulation strategies. It could also elucidate the electronic effects of the fluorine and nitrile substituents on the transition state energies of the cyclization step.

In the context of its chemical transformations, computational studies could predict the most likely sites for nucleophilic and electrophilic attack by calculating the partial charges on the atoms of the quinoline scaffold and visualizing the molecular electrostatic potential (MEP) map. Furthermore, the mechanism of SNAr at the 6-position could be modeled to understand the structure and stability of the Meisenheimer intermediate. Such computational insights would be invaluable for predicting the reactivity of this compound and for designing synthetic routes to new derivatives.

Table 2: Predicted Reactivity of this compound
Reaction TypePredicted Site of ReactivityMechanistic Rationale
Nucleophilic Aromatic Substitution C-6 PositionActivated by the electron-withdrawing nitrile group at C-7.
Electrophilic Aromatic Substitution Benzene Ring (likely C-5 or C-8)Challenging due to deactivating groups; regioselectivity determined by competing directing effects.
Reduction Pyridine RingMore susceptible to reduction than the deactivated benzene ring.
Oxidation Nitrogen AtomPotential for N-oxide formation.

Transition State Characterization and Reaction Barrier Calculations

The characterization of transition states is a cornerstone of mechanistic studies. For a hypothetical reaction involving this compound, computational chemists would aim to locate the specific molecular geometry that represents the highest energy point along the reaction coordinate. This is the transition state, a fleeting arrangement of atoms that connects reactants to products.

The energy difference between the reactants and the transition state is known as the reaction barrier or activation energy. A higher barrier implies a slower reaction. DFT calculations are instrumental in quantifying these barriers. researchgate.net For instance, in the Combes quinoline synthesis, which involves the acid-catalyzed cyclization of an enamine intermediate, the rate-determining step is the annulation of the molecule. wikipedia.org Computational analysis of this step for a substituted quinoline would involve calculating the energy required to achieve the cyclic transition state.

Table 1: Hypothetical Reaction Barrier Data for a Quinoline Formation Step

Reaction StepReactant Energy (kcal/mol)Transition State Energy (kcal/mol)Reaction Barrier (kcal/mol)
Annulation025.325.3

Note: This table is illustrative and not based on experimental or calculated data for this compound.

Energy Profiles of Predicted Reaction Pathways

A complete understanding of a reaction mechanism involves mapping the entire energy landscape. This is represented by a reaction energy profile, which plots the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states.

Table 2: Illustrative Energy Profile for a Two-Step Quinoline Synthesis

SpeciesRelative Energy (kcal/mol)
Reactants0
Transition State 1+18.5
Intermediate-5.2
Transition State 2+12.7
Products-15.0

Note: This table is a generalized representation and does not correspond to specific data for this compound.

Influence of pH and Solvation Effects on Reaction Mechanisms

The surrounding environment, including the pH and the solvent, can significantly impact reaction mechanisms and rates.

pH Effects: The pH of the reaction medium can alter the protonation state of reactants and intermediates, which in turn can dramatically change their reactivity and the operative reaction mechanism. nih.gov For instance, in acid-catalyzed quinoline syntheses, the protonation of a carbonyl group is a key initial step that activates the molecule for nucleophilic attack. wikipedia.org The efficiency of this step is directly dependent on the H+ concentration. Computational models can simulate these effects by considering the protonated and deprotonated forms of the species involved and calculating the corresponding energy profiles. Reversible pH-dependent cyclization reactions have been studied for related heterocyclic systems, highlighting the critical role of acidity and basicity in controlling reaction pathways. researchgate.net

Solvation Effects: Solvents can influence reactions through various interactions, such as hydrogen bonding and dielectric effects. acs.orgresearchgate.net Implicit and explicit solvent models are used in computational chemistry to account for these interactions. wikipedia.orgq-chem.comyoutube.com Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which can affect the energies of charged or polar species. Explicit models involve including a number of solvent molecules directly in the calculation, which allows for the study of specific solvent-solute interactions like hydrogen bonding. The choice of solvent can alter the stability of intermediates and transition states, thereby influencing the reaction pathway and rate.

Chemical Transformations and Derivatization Studies

Functionalization at Quinoline (B57606) Core Positions (C-3, C-4, C-6, C-7)

The quinoline ring system is a privileged scaffold in medicinal chemistry, and its functionalization is a key strategy in the development of new therapeutic agents. The positions C-3, C-4, C-6, and C-7 are particularly important for modulating the biological activity and physicochemical properties of the molecule.

The carbonitrile group at the C-7 position is a key functional handle and a significant contributor to the electronic properties of the molecule. Its introduction onto the fluoroquinoline scaffold is a critical synthetic step. While direct cyanation of the pre-formed quinoline ring can be challenging, two primary retrosynthetic strategies are commonly employed.

One of the most reliable methods for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction . This process involves the diazotization of a 7-amino-6-fluoro-3-hydroxyquinoline precursor with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) cyanide salt. This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism and is a powerful tool for converting aromatic amines into nitriles. wikipedia.orgnih.gov

Another prevalent strategy is nucleophilic aromatic substitution (SNAr) . In this approach, a 6-fluoro-3-hydroxyquinoline bearing a suitable leaving group, such as a halogen (e.g., 7-chloro or 7-bromo), at the C-7 position is treated with a cyanide salt like sodium or potassium cyanide. The electron-withdrawing nature of the quinoline nitrogen and the fluorine at C-6 activates the C-7 position towards nucleophilic attack, facilitating the displacement of the leaving group by the cyanide ion. numberanalytics.com

Table 1: Plausible Synthetic Routes for the Introduction of the C-7 Nitrile Group

Reaction Name Precursor Reagents Product Key Features
Sandmeyer Reaction 7-Amino-6-fluoro-3-hydroxyquinoline 1. NaNO₂, HCl2. CuCN 6-Fluoro-3-hydroxyquinoline-7-carbonitrile Converts an amino group to a nitrile via a diazonium salt intermediate.

The hydroxyl group at the C-3 position behaves as a phenolic hydroxyl, rendering it acidic and nucleophilic upon deprotonation. This functionality is a prime site for derivatization, particularly through etherification reactions, which can significantly alter the compound's lipophilicity and hydrogen bonding capacity.

O-alkylation is a common transformation achieved by treating the this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the hydroxyl group to form a more nucleophilic quinolin-3-olate anion, which then displaces the halide from the alkylating agent in a classic SN2 reaction. This yields the corresponding 3-alkoxy derivative.

Similarly, O-arylation can be achieved through reactions like the Ullmann condensation or palladium-catalyzed cross-coupling reactions, though nucleophilic aromatic substitution with highly activated aryl halides is also possible. For instance, reacting the sodium or potassium salt of the hydroxyquinoline with an activated aryl halide (e.g., 4-fluoronitrobenzene) in a polar aprotic solvent can yield 3-aryloxy ethers.

Table 2: Representative Etherification Reactions at the C-3 Position

Reaction Type Reagents Product Class Reaction Conditions
O-Alkylation Alkyl halide (R-X), Base (e.g., K₂CO₃) 3-Alkoxy-6-fluoroquinoline-7-carbonitrile Polar solvent (e.g., DMF, Acetone), Heat

Further functionalization of the fluoroquinoline core can be accomplished through halogenation and amination reactions, which are instrumental in the synthesis of many quinolone-based antibiotics. The fluorine atom at C-6 is generally stable, but the C-7 position, if occupied by a halogen, is highly susceptible to nucleophilic substitution.

Amination at the C-7 position is a cornerstone of fluoroquinolone synthesis. Starting from a 7-halo-6-fluoro-3-hydroxyquinoline-7-carbonitrile intermediate, a wide variety of primary and secondary amines can be introduced via an SNAr reaction. For example, reaction with piperazine (B1678402) or its derivatives in the presence of a base at elevated temperatures is a common method to install the C-7 substituent found in many clinically used antibiotics. researchgate.net

Halogenation of the quinoline ring itself, typically via electrophilic aromatic substitution, can introduce additional diversity. For instance, bromination of hydroxyquinoline systems often occurs at the C-5 and C-7 positions. While the target molecule already possesses a C-7 nitrile, electrophilic halogenation could potentially occur at the C-5 or C-8 positions, depending on the reaction conditions and the directing effects of the existing substituents.

Transformations of the Nitrile Group

The carbonitrile moiety is not merely a structural component but also a versatile functional group that can be converted into several other important functionalities, thereby expanding the chemical diversity of the derivatives.

One of the most fundamental transformations of the nitrile group is its hydrolysis to a carboxylic acid. This reaction is of paramount importance in the synthesis of quinolone antibiotics, where a C-3 carboxylic acid (in this structural class, a C-7 carboxylic acid) is often a key pharmacophoric feature.

The hydrolysis can be performed under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis: The nitrile is heated under reflux with a strong aqueous acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid intermediate, which tautomerizes to an amide. The amide is then further hydrolyzed under the reaction conditions to yield the carboxylic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis: The nitrile is heated with a strong aqueous base, like sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting amide intermediate is subsequently hydrolyzed to yield a carboxylate salt. A final acidification step is required to protonate the carboxylate and furnish the free carboxylic acid.

The resulting 6-fluoro-3-hydroxyquinoline-7-carboxylic acid can then be converted to esters through standard esterification methods, such as the Fischer esterification (reaction with an alcohol in the presence of an acid catalyst).

The nitrile group is an excellent precursor for the synthesis of nitrogen-rich five-membered heterocycles, such as tetrazoles and triazoles. These rings are often used as bioisosteres for carboxylic acids in medicinal chemistry due to their similar size, pKa, and ability to participate in hydrogen bonding.

The conversion of the nitrile to a tetrazole is typically achieved through a [3+2] cycloaddition reaction (also known as the Huisgen cycloaddition) with an azide (B81097) source. Common reagents include sodium azide in the presence of a Lewis acid catalyst like zinc chloride or an organotin compound like dibutyltin (B87310) oxide. wikipedia.org The reaction involves the addition of the azide anion to the carbon-nitrogen triple bond, followed by cyclization to form the stable, aromatic tetrazole ring.

Similarly, triazoles can be synthesized from nitriles. For example, a [3+2] cycloaddition reaction between the nitrile and a nitrilimine (which can be generated in situ from a hydrazonoyl halide) will yield a 1,2,4-triazole (B32235) derivative.

Table 3: Conversion of the C-7 Nitrile to Heterocycles

Target Heterocycle Reaction Type Reagents Product Key Features
1H-Tetrazole [3+2] Cycloaddition NaN₃, ZnCl₂ or NH₄Cl 6-Fluoro-3-hydroxy-7-(1H-tetrazol-5-yl)quinoline Creates a carboxylic acid bioisostere.

Annulation and Ring-Forming Reactions

Annulation, the construction of a new ring onto a pre-existing molecule, and other ring-forming reactions are pivotal in the derivatization of this compound. These transformations allow for the synthesis of complex, fused polycyclic systems, significantly expanding the chemical space and potential applications of the quinoline core.

Synthesis of Fused Polycyclic Systems Involving the Quinoline Moiety

The inherent reactivity of the 3-hydroxyquinoline (B51751) scaffold provides a versatile platform for the construction of fused heterocyclic systems. The presence of the electron-withdrawing fluorine and nitrile groups on the benzo ring of this compound is anticipated to influence the regioselectivity of these annulation reactions.

One of the most common strategies for forming fused rings on a quinoline core involves the annulation of a five-membered heterocyclic ring, such as a pyrazole (B372694) or isoxazole (B147169). These reactions typically proceed through the reaction of a bifunctional reagent with two adjacent reactive sites on the quinoline ring. For 3-hydroxyquinoline derivatives, the C2 and C4 positions, flanking the hydroxyl group, are often susceptible to electrophilic attack or condensation reactions.

For instance, the synthesis of pyrazolo[4,3-c]quinolines can be achieved through the reaction of a suitably substituted quinoline with hydrazine (B178648) derivatives. While no specific examples utilizing this compound are available, analogous reactions with other 3-hydroxyquinolines suggest a plausible pathway. The reaction would likely proceed via initial reaction at the C4 position, followed by cyclization involving the 3-hydroxyl group to form the fused pyrazole ring.

Similarly, the construction of an isoxazole ring to form an isoxazolo[4,3-c]quinoline system can be envisioned. This transformation could potentially be achieved by reacting this compound with a reagent such as hydroxylamine, leading to the formation of the fused five-membered ring. The specific reaction conditions would be crucial in directing the regiochemical outcome of the cyclization.

Below is a table summarizing potential annulation reactions for the synthesis of fused polycyclic systems based on known transformations of related quinoline derivatives.

Starting Quinoline DerivativeReagentFused Ring SystemResulting Polycyclic Compound (Proposed)
This compoundHydrazine hydratePyrazole8-Fluoro-1,5-dihydro-4H-pyrazolo[4,3-c]quinoline-4-one-9-carbonitrile
This compoundHydroxylamine hydrochlorideIsoxazole8-Fluoro-4H-isoxazolo[4,3-c]quinoline-4-one-9-carbonitrile
This compoundPhenylhydrazinePhenyl-substituted Pyrazole8-Fluoro-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinoline-4-one-9-carbonitrile

Expansion of the Quinoline Framework through Cycloaddition Reactions

Cycloaddition reactions offer a powerful and atom-economical method for constructing new rings and expanding the quinoline framework. These reactions involve the concerted or stepwise combination of a π-system in the quinoline ring with a suitable reaction partner. While specific cycloaddition reactions involving this compound have not been reported, the general reactivity of the quinoline system allows for the postulation of several potential transformations.

The quinoline ring can participate as either a diene or a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions), although this reactivity is less common for the aromatic quinoline core unless it is appropriately activated. The electron-deficient nature of the pyridine (B92270) ring in the quinoline nucleus, further accentuated by the fluorine and nitrile substituents, might favor its participation as a dienophile in inverse-electron-demand Diels-Alder reactions.

Another potential avenue for cycloaddition involves the nitrile group at the C7 position. Nitriles can undergo [3+2] cycloaddition reactions with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings like tetrazoles or oxadiazoles, respectively. This would result in a fused polycyclic system where the new ring is appended to the benzene (B151609) portion of the quinoline scaffold.

The following table outlines hypothetical cycloaddition reactions for the expansion of the this compound framework.

Reaction TypeReactantFused Ring SystemResulting Polycyclic Compound (Proposed)
[3+2] CycloadditionSodium azideTetrazole6-Fluoro-3-hydroxy-tetrazolo[1,5-a]quinoline-7-carbonitrile
[3+2] CycloadditionAcetonitrile (B52724) oxideOxadiazole6-Fluoro-3-hydroxy-3-methyl- rsc.orgtandfonline.comresearchgate.netoxadiazolo[4,5-a]quinoline-7-carbonitrile
Inverse-electron-demand Diels-AlderElectron-rich alkenePyridinePolycyclic system with a fused pyridine ring

Role As a Key Synthetic Intermediate in Organic Synthesis

Precursor in Complex Molecule Synthesis

The inherent reactivity of the hydroxyl and nitrile moieties, coupled with the stability of the fluoroquinoline scaffold, positions this compound as an ideal starting point for the synthesis of complex molecules.

The quinoline (B57606) nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. 6-Fluoro-3-hydroxyquinoline-7-carbonitrile serves as a valuable building block for the elaboration of this core into more complex, polycyclic heterocyclic systems. The nitrile group can be hydrolyzed to a carboxylic acid, converted to an amine, or participate in cycloaddition reactions. The hydroxyl group can be alkylated, acylated, or used to direct further substitution reactions on the quinoline ring. These transformations enable the fusion of additional rings and the introduction of diverse pharmacophores, leading to the generation of novel heterocyclic scaffolds with potential biological activity.

In convergent synthesis, complex molecules are assembled from several individually prepared fragments. This compound is an ideal candidate for such a fragment, representing a pre-functionalized and stable core to which other synthetic intermediates can be attached. Its defined stereochemistry and predictable reactivity allow for its incorporation into multi-step synthetic sequences with high efficiency and control. This approach is particularly valuable in the synthesis of natural products and complex drug candidates, where building molecular complexity in a stepwise and controlled manner is crucial.

Participation in Domino and Cascade Reactions

Domino and cascade reactions, in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient strategy for the rapid construction of molecular complexity. The functional group array of this compound makes it a promising substrate for such transformations.

The development of chemical libraries with a high degree of molecular diversity is essential for drug discovery and chemical biology. Domino reactions involving this compound could provide a powerful tool for the rapid generation of such libraries. By carefully selecting reaction partners and conditions, a variety of substituents and ring systems can be appended to the fluoroquinoline core in a single step. This convergent approach allows for the efficient exploration of chemical space around this privileged scaffold, increasing the probability of identifying compounds with desired biological activities.

Cascade reactions initiated on the this compound scaffold can lead to the formation of intricate molecular architectures in a highly atom- and step-economical fashion. For instance, a reaction sequence could be envisioned where an initial transformation at the hydroxyl or nitrile group triggers a series of intramolecular cyclizations and rearrangements, leading to the formation of multiple new rings and stereocenters. Such sequential transformations are at the forefront of modern organic synthesis, offering a powerful means to construct complex molecules with high levels of efficiency and elegance.

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Analysis

This area of study focuses on how the arrangement of electrons in the molecule influences its chemical behavior.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Their Implications for Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. For a specific analysis of 6-Fluoro-3-hydroxyquinoline-7-carbonitrile, calculations would yield precise energy values for the HOMO, LUMO, and the resultant energy gap, which could then be compared to related compounds to predict its relative stability.

Hypothetical Data Table: FMO Parameters

Parameter Energy (eV) Description
EHOMO Value Energy of the Highest Occupied Molecular Orbital
ELUMO Value Energy of the Lowest Unoccupied Molecular Orbital

Global Reactivity Descriptors: Hardness, Softness, Electrophilicity, and Nucleophilicity

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule.

Hardness (η) and Softness (S) : Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap. A "hard" molecule has a large energy gap, while a "soft" molecule has a small one. Softness is the reciprocal of hardness.

Electronegativity (χ) : Represents the ability of a molecule to attract electrons.

Chemical Potential (μ) : Related to the "escaping tendency" of electrons from an equilibrium system.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, classifying it as an electrophile.

Nucleophilicity Index (N) : This parameter measures the electron-donating capability of a molecule.

These descriptors provide a quantitative framework for predicting how this compound would behave in a chemical reaction.

Hypothetical Data Table: Global Reactivity Descriptors

Descriptor Formula Value Unit
Ionization Potential (I) -EHOMO Value eV
Electron Affinity (A) -ELUMO Value eV
Hardness (η) (I - A) / 2 Value eV
Softness (S) 1 / η Value eV-1
Electronegativity (χ) (I + A) / 2 Value eV
Chemical Potential (μ) -(I + A) / 2 Value eV

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density on the surface of a molecule. It is an invaluable tool for identifying the regions that are rich or poor in electrons. Different colors on the map indicate different electrostatic potential values:

Red : Regions of most negative potential, typically associated with lone pairs on electronegative atoms (like oxygen or nitrogen). These are sites susceptible to electrophilic attack.

Blue : Regions of most positive potential, usually around hydrogen atoms attached to electronegative atoms. These are sites prone to nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For this compound, an MEP map would clearly show the negative potential around the nitrogen atom, the oxygen of the hydroxyl group, and the nitrogen of the nitrile group, identifying them as primary sites for electrophilic interaction. The hydrogen of the hydroxyl group would exhibit a positive potential, marking it as a site for nucleophilic interaction.

Spectroscopic Property Predictions (Theoretical)

Computational methods can simulate various types of spectra, providing valuable information for the structural characterization of a new compound.

Computational Simulation of Vibrational Frequencies (Infrared Spectroscopy)

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. Each vibrational mode (stretching, bending, etc.) has a characteristic frequency. By calculating these frequencies for this compound, one could predict its IR spectrum. This theoretical spectrum is crucial for comparison with experimental data to confirm the molecule's synthesis and structure. The calculations would provide specific wavenumbers (in cm-1) for key functional groups, such as the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, the C-F stretch, and various vibrations associated with the quinoline (B57606) ring system.

Hypothetical Data Table: Selected Vibrational Frequencies

Functional Group Vibrational Mode Calculated Wavenumber (cm-1)
O-H Stretching Value
C≡N Stretching Value
C=C (Aromatic) Stretching Value
C-F Stretching Value

Theoretical Prediction of Nuclear Magnetic Resonance (NMR) Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating molecular structure. Computational chemistry can predict the chemical shifts (δ) for NMR-active nuclei, such as 1H and 13C. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding around each proton and carbon atom in this compound, a theoretical NMR spectrum can be generated. This allows for the assignment of each peak in the experimental spectrum to a specific atom in the molecule, confirming its connectivity and chemical environment.

Hypothetical Data Table: Predicted 1H and 13C Chemical Shifts

Atom Position Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
C2-H Value -
C4-H Value -
C5-H Value -
C8-H Value -
O-H Value -
C2 - Value
C3 - Value
C4 - Value

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical determinants of its chemical reactivity and biological activity. Conformational analysis and molecular dynamics (MD) simulations provide valuable insights into these aspects.

Conformational Analysis:

The conformational flexibility of this compound is primarily associated with the rotation of the hydroxyl group and the potential for tautomerism. The quinoline core is a rigid bicyclic system. The orientation of the hydroxyl proton can be either syn or anti with respect to the C4 position. Density Functional Theory (DFT) calculations on analogous hydroxyquinoline systems suggest that the relative energies of these conformers are influenced by intramolecular hydrogen bonding and electronic effects.

A key feature of 3-hydroxyquinolines is the potential for keto-enol tautomerism. The 3-hydroxyquinoline (B51751) (enol form) can exist in equilibrium with its corresponding quinolin-3(4H)-one (keto form). Computational studies on similar systems can predict the relative stabilities of these tautomers in the gas phase and in different solvents. For this compound, the enol form is expected to be significantly more stable due to the aromaticity of the quinoline ring system.

To illustrate the potential conformational space, a hypothetical conformational analysis could focus on the dihedral angle of the C2-C3-O-H bond. The potential energy surface for this rotation would likely reveal two minima corresponding to the hydroxyl proton pointing towards and away from the nitrogen atom of the quinoline ring.

Dihedral Angle (C2-C3-O-H)Relative Energy (kcal/mol) (Hypothetical)Key Intramolecular Interactions (Hypothetical)
~0°0.0Potential for weak intramolecular hydrogen bonding with the quinoline nitrogen.
~180°1.5 - 3.0Steric repulsion between the hydroxyl proton and the hydrogen at C4.

This table presents hypothetical data based on computational studies of related hydroxyquinoline derivatives to illustrate potential conformational preferences.

Molecular Dynamics Simulations:

Molecular dynamics simulations can provide a detailed picture of the dynamic behavior of this compound in various environments, such as in solution or within a protein binding site. An MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and solving Newton's equations of motion for all atoms over a period of time (nanoseconds to microseconds).

From an MD simulation, one could analyze:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the molecule's backbone, one can assess its structural stability over time.

Solvent Interactions: The simulation can reveal how solvent molecules arrange around the solute and form hydrogen bonds with the hydroxyl, cyano, and quinoline nitrogen atoms.

Flexibility of Functional Groups: The root-mean-square fluctuation (RMSF) of individual atoms can highlight the flexibility of the hydroxyl and cyano groups.

While specific MD simulation data for this compound is not available, simulations on related fluoroquinolones have been used to understand their interactions with biological targets and to rationalize their structure-activity relationships.

Intermolecular Interactions and Hydrogen Bonding in Solution and Solid State

The nature of intermolecular interactions is crucial for understanding the properties of this compound in condensed phases, including its crystal packing and solubility.

Hydrogen Bonding:

The molecule possesses several functional groups capable of participating in hydrogen bonding. The hydroxyl group is a strong hydrogen bond donor, while the quinoline nitrogen, the oxygen of the hydroxyl group, and the nitrogen of the carbonitrile group are potential hydrogen bond acceptors.

In solution, particularly in protic solvents like water or alcohols, the molecule would be expected to form a network of hydrogen bonds with the solvent molecules. In the solid state, these hydrogen bonding capabilities would play a significant role in determining the crystal lattice structure. Common hydrogen bonding motifs in related crystal structures include dimers formed through hydroxyl-hydroxyl interactions or chains formed via hydroxyl-quinoline nitrogen interactions.

Other Intermolecular Interactions:

Beyond hydrogen bonding, other non-covalent interactions are expected to be important:

π-π Stacking: The planar aromatic quinoline ring is prone to π-π stacking interactions, which are a common feature in the crystal packing of aromatic compounds. These interactions contribute significantly to the stability of the crystal lattice.

C-F···π Interactions: The fluorine atom can participate in favorable interactions with the electron-rich π-systems of neighboring molecules.

Dipole-Dipole Interactions: The polar nature of the hydroxyl and carbonitrile groups will lead to dipole-dipole interactions that influence the molecular arrangement in the solid state.

A hypothetical analysis of potential intermolecular interactions in the solid state is summarized in the table below.

Interaction TypeDonor/Acceptor Groups (Hypothetical)Typical Distance (Å) (Hypothetical)Estimated Energy (kcal/mol) (Hypothetical)
Hydrogen BondO-H ··· N (quinoline)2.7 - 3.04 - 7
Hydrogen BondO-H ··· N (nitrile)2.8 - 3.22 - 4
π-π StackingQuinoline ring ··· Quinoline ring3.3 - 3.81 - 3
C-F···π InteractionC-F ··· Quinoline ring3.0 - 3.50.5 - 1.5

This table provides hypothetical data based on known intermolecular interaction geometries and energies for similar functional groups to illustrate the potential interactions of this compound.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-Fluoro-3-hydroxyquinoline-7-carbonitrile with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cyclization of halogenated precursors. For example, regioselectivity in ethylation reactions can be optimized by adjusting solvents (e.g., DMSO) and catalysts (e.g., Bu₄NI), which influence product ratios . Purification via column chromatography or recrystallization is critical, with purity verified by HPLC (>95%) and structural confirmation via ¹H/¹³C NMR .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodological Answer : X-ray crystallography is the gold standard for spatial arrangement analysis. Alternatively, ¹H NMR can identify coupling patterns (e.g., fluorine-proton coupling in the quinoline ring), while IR spectroscopy confirms functional groups (e.g., -OH at ~3200 cm⁻¹, -CN at ~2200 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight .

Q. What solvents and conditions are optimal for stabilizing this compound in solution?

  • Methodological Answer : Use aprotic solvents (e.g., DMSO, DMF) under inert atmospheres to prevent hydrolysis of the nitrile group. Storage at -20°C in amber vials minimizes photodegradation. Stability assays via UV-Vis spectroscopy (λmax ~270 nm) can monitor degradation over time .

Advanced Research Questions

Q. How does substituent position (e.g., fluoro at C6 vs. C7) affect the biological activity of quinoline-carbonitrile derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs with systematic substituent variations. For instance, replacing C7-Cl with C7-CN (as in the target compound) may enhance antimicrobial activity by increasing electrophilicity. Bioassays (e.g., MIC against E. coli) paired with computational docking (e.g., binding to DNA gyrase) reveal mechanistic insights .

Q. What strategies resolve contradictions in reported regioselectivity during functionalization of the quinoline core?

  • Methodological Answer : Conflicting data on reaction outcomes (e.g., N- vs. O-alkylation) arise from solvent polarity and temperature effects. For example, polar solvents favor O-alkylation, while non-polar media promote N-alkylation. Kinetic vs. thermodynamic control can be assessed via time-resolved ¹H NMR .

Q. How can fluorescence properties of this compound be exploited for cellular imaging?

  • Methodological Answer : While direct evidence is limited for this compound, structurally similar chromene-carbonitriles (e.g., 7-hydroxyl-4-(methylthio)-2-oxo-2H-chromene-3-carbonitrile) show nucleolus-specific staining in live cells. Fluorescence quantum yield (ΦF) and Stokes shift can be measured via spectrophotometry. Cell permeability is tested using fixed vs. live HeLa cells .

Q. What analytical techniques are critical for detecting impurities in this compound batches?

  • Methodological Answer : LC-MS/MS identifies by-products (e.g., decarboxylated derivatives). For example, Compound 4 (a triazole-substituted impurity) was isolated via preparative TLC and characterized by elemental analysis . ICP-MS detects trace metal catalysts, while GC-MS screens for volatile degradation products .

Data Contradiction & Optimization

Q. How should researchers address discrepancies in reported synthetic yields for quinoline-carbonitriles?

  • Methodological Answer : Yield variations often stem from unoptimized reaction conditions. Design of Experiments (DoE) protocols (e.g., varying temperature, solvent ratios, and catalyst loading) can identify critical factors. For example, Bu₄NI concentration in ethylation reactions significantly impacts regioselectivity and yield .

Q. What computational methods validate the electronic effects of fluorine substitution on quinoline reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to predict electrophilic/nucleophilic sites. For 6-Fluoro derivatives, the C7 position shows higher electrophilicity due to fluorine’s electron-withdrawing effect, aligning with experimental alkylation patterns .

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